molecular formula C36H54N2O4 B15044910 1,4-Bis[4-(nonyloxy)benzoyl]piperazine

1,4-Bis[4-(nonyloxy)benzoyl]piperazine

Cat. No.: B15044910
M. Wt: 578.8 g/mol
InChI Key: VCTHCDKEYFOEON-UHFFFAOYSA-N
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Description

1,4-Bis[4-(nonyloxy)benzoyl]piperazine is a symmetrical bis-aromatic piperazine derivative featuring two benzoyl groups substituted with nonyloxy chains at the para positions. Piperazine derivatives are widely explored for their pharmacological properties, including anticancer, antimalarial, and antidiabetic activities, as seen in related compounds .

Properties

Molecular Formula

C36H54N2O4

Molecular Weight

578.8 g/mol

IUPAC Name

[4-(4-nonoxybenzoyl)piperazin-1-yl]-(4-nonoxyphenyl)methanone

InChI

InChI=1S/C36H54N2O4/c1-3-5-7-9-11-13-15-29-41-33-21-17-31(18-22-33)35(39)37-25-27-38(28-26-37)36(40)32-19-23-34(24-20-32)42-30-16-14-12-10-8-6-4-2/h17-24H,3-16,25-30H2,1-2H3

InChI Key

VCTHCDKEYFOEON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[4-(nonyloxy)benzoyl]piperazine typically involves the reaction of piperazine with 4-(nonyloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

The reaction can be represented as follows:

Piperazine+24-(Nonyloxy)benzoyl chlorideThis compound+2HCl\text{Piperazine} + 2 \text{4-(Nonyloxy)benzoyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} Piperazine+24-(Nonyloxy)benzoyl chloride→this compound+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include:

    Bulk Handling: Use of large reactors and automated systems for handling reagents and solvents.

    Purification: Techniques such as recrystallization, column chromatography, or distillation to purify the final product.

    Quality Control: Analytical methods like NMR, IR, and mass spectrometry to ensure the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[4-(nonyloxy)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nonyloxy chains can be oxidized to form corresponding carboxylic acids.

    Reduction: The benzoyl groups can be reduced to benzyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The benzoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 1,4-Bis[4-(nonyloxy)benzoic acid]piperazine

    Reduction: 1,4-Bis[4-(nonyloxy)benzyl]piperazine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis[4-(nonyloxy)benzoyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,4-Bis[4-(nonyloxy)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Proteins: Form stable complexes with proteins, potentially altering their function.

    Modulate Enzyme Activity: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Cell Membranes: Incorporate into cell membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 1,4-Bis[4-(nonyloxy)benzoyl]piperazine, emphasizing substituent effects on properties and applications:

Compound Name Substituents Molecular Weight Key Properties/Applications Source
This compound Nonyloxybenzoyl Not reported High lipophilicity; potential surfactant or drug carrier. (Inferred)
1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine 2-Ethylhexyloxybenzoyl Not reported Moderate lipophilicity; used in materials science or drug formulation.
ADS-1031 7-Phenoxyheptyl Not reported Therapeutic applications (e.g., antidiabetic); ether linkages enhance solubility.
1,4-Bis(3-aminopropyl)piperazine 3-Aminopropyl 188.32 (C₁₀H₂₄N₄) Antimalarial activity; targets Plasmodium falciparum via non-chloroquine-like mechanisms.
1-(4-Chlorobenzhydryl)piperazine derivatives Chlorobenzhydryl Varies Cytotoxic against liver, breast, and colon cancer cell lines (IC₅₀: 5–20 µM).
1,4-Bis(4-sulfophenylazo)piperazine Sulfophenylazo Not reported Hydrophilic; used in dyes or chelating agents.
1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine Amino-dithiocarboxypropionyl ~331–529 Anti-tumor activity (e.g., 90% inhibition of HL-60 cells at 10 µM).

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Bulky aromatic groups (e.g., chlorobenzhydryl in ) enhance cytotoxicity against cancer cells, likely due to improved target binding or membrane penetration. Alkoxy chains (nonyloxy, 2-ethylhexyloxy) increase lipophilicity, which may improve blood-brain barrier penetration or drug retention .

Synthetic Methodologies :

  • Symmetrical bis-substituted piperazines are often synthesized via nucleophilic substitution or acylation. For example:

  • Alkoxybenzoyl derivatives : Likely synthesized via Friedel-Crafts acylation or direct coupling of benzoyl chlorides with piperazine .
  • Aminopropyl derivatives: Prepared via alkylation of piperazine with 3-bromopropylamine .

Physicochemical Properties: Lipophilicity: Nonyloxy and 2-ethylhexyloxy groups increase logP values, enhancing compatibility with lipid membranes. Solubility: Sulfonated or azo derivatives () exhibit higher aqueous solubility, favoring applications in diagnostics or hydrophilic formulations.

Therapeutic Applications: Anticancer: Derivatives with dithiocarbamate or chlorobenzhydryl groups show potent tumor cell inhibition (e.g., 90% inhibition of HL-60 cells ). Antimalarial: Bis(3-aminopropyl)piperazine derivatives disrupt Plasmodium metabolism via aminopeptidase inhibition .

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